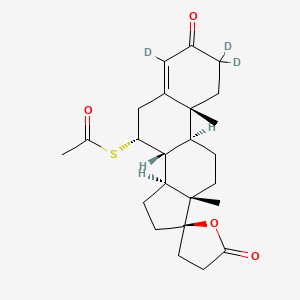
Spironolactone-d3-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spironolactone-d3-1 is a deuterated form of spironolactone, a steroidal mineralocorticoid receptor antagonist. It is primarily used as an internal standard for the quantification of spironolactone in various analytical methods, such as gas chromatography and liquid chromatography-mass spectrometry . The deuterium atoms in this compound replace hydrogen atoms, which helps in distinguishing it from non-deuterated spironolactone during analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spironolactone-d3-1 involves the incorporation of deuterium atoms into the spironolactone molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in spironolactone are replaced with deuterium atoms using deuterated reagents under specific conditions . The reaction typically requires a deuterated solvent, such as deuterated acetonitrile or deuterated methanol, and a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the spironolactone molecule. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Spironolactone-d3-1 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form canrenone and other metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as 7α-thiomethylspironolactone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions include canrenone, 7α-thiomethylspironolactone, and other metabolites, which are important for the pharmacological activity of this compound .
Scientific Research Applications
Spironolactone-d3-1 has a wide range of scientific research applications, including:
Mechanism of Action
Spironolactone-d3-1 exerts its effects by acting as a competitive antagonist of the mineralocorticoid receptor. It binds to the receptor at the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule, preventing aldosterone from exerting its effects . This results in increased excretion of sodium and water while conserving potassium and hydrogen ions . The molecular targets and pathways involved include the mineralocorticoid receptor and the sodium-potassium exchange mechanism .
Comparison with Similar Compounds
Similar Compounds
Spironolactone: The non-deuterated form of Spironolactone-d3-1, used as a diuretic and mineralocorticoid receptor antagonist.
Canrenone: A metabolite of spironolactone with similar pharmacological activity.
7α-Thiomethylspironolactone: Another metabolite of spironolactone with significant pharmacological effects.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical methods. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification of spironolactone and its metabolites in complex biological matrices .
Properties
Molecular Formula |
C24H32O4S |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
S-[(7R,8R,9S,10R,13S,14S,17R)-2,2,4-trideuterio-10,13-dimethyl-3,5'-dioxospiro[1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |
InChI |
InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1/i4D2,12D |
InChI Key |
LXMSZDCAJNLERA-RQPNHFSDSA-N |
Isomeric SMILES |
[2H]C1=C2C[C@H]([C@H]3[C@@H]4CC[C@]5([C@]4(CC[C@@H]3[C@]2(CC(C1=O)([2H])[2H])C)C)CCC(=O)O5)SC(=O)C |
Canonical SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















